2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration: Introduction of a nitro group into the aromatic ring.
Sulfonation: Addition of a sulfonamide group.
Acetylation: Introduction of an acetamide group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be oxidized to form different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20ClN3O6S |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H20ClN3O6S/c1-15-6-9-19(10-7-15)33(30,31)25(17-8-11-21(32-2)20(23)13-17)14-22(27)24-16-4-3-5-18(12-16)26(28)29/h3-13H,14H2,1-2H3,(H,24,27) |
InChI Key |
WMNZJPAYCURHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.